Welcome to the BenchChem Online Store!
molecular formula C12H16N2O B8360406 1-(7-Amino-1,2,4,5-tetrahydrobenzo[d]azepin-3-yl)ethanone

1-(7-Amino-1,2,4,5-tetrahydrobenzo[d]azepin-3-yl)ethanone

Cat. No. B8360406
M. Wt: 204.27 g/mol
InChI Key: TWJJBJKCTCIOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989444B2

Procedure details

To a solution of 1-(7-nitro-1,2,4,5-tetrahydrobenzo[d]azepin-3-yl)ethanone (4.0 g) in ethanol (120 ml) 10% Pd/C was added (150 mg) and the mixture hydrogenated for 1 h under a pressure of 30 psi of H2. The mixture was filtered through a celite pad and concentrated to afford a white solid (3.15 g, 90% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]2[CH2:8][CH2:9][N:10]([C:13](=[O:15])[CH3:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]2[CH2:8][CH2:9][N:10]([C:13](=[O:15])[CH3:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(CCN(CC2)C(C)=O)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC2=C(CCN(CC2)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.